N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide

Description

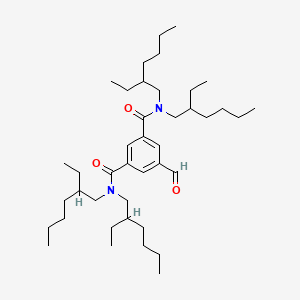

N¹,N¹,N³,N³-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide is a benzene-1,3-dicarboxamide derivative characterized by four 2-ethylhexyl substituents on the amide nitrogen atoms and a formyl group at the 5-position of the aromatic ring. The 2-ethylhexyl groups confer high lipophilicity, making the compound suitable for applications requiring solubility in nonpolar media, such as polymer additives or extraction agents . The formyl group introduces reactivity, enabling further functionalization through condensation or nucleophilic addition reactions.

Properties

CAS No. |

651038-59-4 |

|---|---|

Molecular Formula |

C41H72N2O3 |

Molecular Weight |

641.0 g/mol |

IUPAC Name |

1-N,1-N,3-N,3-N-tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C41H72N2O3/c1-9-17-21-33(13-5)28-42(29-34(14-6)22-18-10-2)40(45)38-25-37(32-44)26-39(27-38)41(46)43(30-35(15-7)23-19-11-3)31-36(16-8)24-20-12-4/h25-27,32-36H,9-24,28-31H2,1-8H3 |

InChI Key |

GENRXZILSUNAHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C1=CC(=CC(=C1)C=O)C(=O)N(CC(CC)CCCC)CC(CC)CCCC |

Origin of Product |

United States |

Biological Activity

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources of information.

Chemical Structure and Properties

The compound has the molecular formula , indicating a substantial number of carbon and nitrogen atoms, which contribute to its reactivity and biological activity. Its structure features multiple amide functional groups and long alkyl chains, specifically four 2-ethylhexyl substituents, enhancing its hydrophobic properties and influencing solubility in organic solvents .

Key Properties:

- Molecular Weight: 641.0 g/mol

- Solubility: Soluble in organic solvents due to hydrophobic alkyl chains.

- Functional Groups: Contains formyl and carboxamide groups which are critical for biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. Research suggests that the compound may exhibit significant binding affinity towards these targets, potentially influencing metabolic pathways or cellular processes.

Interaction Studies

Interaction studies typically involve:

- Molecular Docking Simulations: To predict binding affinities with target proteins.

- In Vitro Assays: To evaluate the biological effects on cell lines or isolated tissues.

These studies help elucidate the compound's mechanism of action and its potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Investigated the anti-inflammatory effects of related amide compounds. | Suggests potential for anti-inflammatory applications. |

| Study 2 | Evaluated cytotoxicity on cancer cell lines. | Indicates possible use in cancer therapy. |

| Study 3 | Assessed binding affinities with specific receptors. | Highlights potential for drug development targeting specific pathways. |

Synthesis

The synthesis of this compound involves several key steps that require optimization for high yields:

- Formation of Amide Bonds: Reacting appropriate carboxylic acids with amines.

- Introduction of Formyl Groups: Utilizing formylation reactions to incorporate the formyl functionality.

- Purification: Techniques such as chromatography to isolate the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzene- and cyclohexane-dicarboxamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Influence :

- Benzene vs. Cyclohexane : The benzene core (target compound) offers rigidity and conjugation, enhancing stability and electronic properties compared to the flexible cyclohexane derivatives . Cyclohexane-based analogs (e.g., N¹,N³-dialkyl-4-hydroxy-6-oxocyclohexane-1,3-dicarboxamide) exhibit increased stereochemical complexity, enabling diverse reactivity, such as Baeyer-Villiger oxidation .

- Phosphonate Esters : Bis(2-ethylhexyl) methylphosphonate shares the 2-ethylhexyl substituents but replaces amides with phosphonate esters, reducing hydrogen-bonding capacity and increasing hydrolytic stability .

Substituent Effects: 2-Ethylhexyl Groups: These branched alkyl chains enhance solubility in organic solvents and plasticizers (e.g., di-(2-ethylhexyl) adipate ), but may sterically hinder reactions at the amide nitrogen in the target compound. Formyl Group: The 5-formyl substituent distinguishes the target compound from analogs like glycosylated benzene-dicarboxamides or cyclohexane derivatives with hydroxy/oxo groups . This group enables Schiff base formation or nucleophilic additions, which are absent in non-aldehyde derivatives.

Synthetic Routes :

- Benzene-dicarboxamides are typically synthesized via amidation of dicarboxylic acid chlorides with amines . For example, glycosylated derivatives are prepared using click chemistry or acetyl-protected sugar moieties .

- Cyclohexane-dicarboxamides are often synthesized via pseudo five-component reactions involving amines, diketones, and aldehydes under mild conditions .

Physicochemical Properties :

- Lipophilicity : The target compound’s 2-ethylhexyl groups likely result in logP values >8, comparable to di-(2-ethylhexyl) adipate (logP ~8.1) , but higher than glycosylated analogs (logP ~2–4) .

- Thermal Stability : Phosphonate esters (e.g., bis(2-ethylhexyl) methylphosphonate) exhibit higher thermal stability than amides due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.